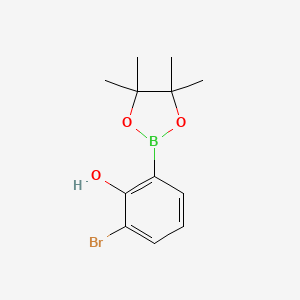

2-Bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

Description

Properties

IUPAC Name |

2-bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BBrO3/c1-11(2)12(3,4)17-13(16-11)8-6-5-7-9(14)10(8)15/h5-7,15H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPSUEFOXBHBNGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BBrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Substrate Design and Reactivity

The Miyaura borylation reaction has been successfully adapted for synthesizing 2-bromo-6-(pinacolatoboryl)phenol from 2-bromo-6-iodophenol precursors. The iodine atom’s higher leaving-group aptitude compared to bromine enables selective substitution at the 6-position. In a representative procedure, 2-bromo-6-iodophenol (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), Pd(dppf)Cl₂·DCM (4 mol%), and KOAc (3.0 equiv) are refluxed in anhydrous 1,4-dioxane at 90°C under nitrogen for 24 hours. After cooling, filtration through silica gel followed by column chromatography (hexane/ethyl acetate, 4:1) isolates the product as a white solid in 74% yield.

Critical Parameters

-

Catalyst Loading : Reducing Pd(dppf)Cl₂·DCM below 2 mol% decreases conversion to <40%, while exceeding 6 mol% promotes debromination side reactions.

-

Solvent Effects : 1,4-Dioxane outperforms THF and DMF in minimizing boronate ester hydrolysis, as evidenced by <5% hydrolyzed byproduct formation.

-

Temperature Profile : Reactions below 80°C require prolonged durations (>48 h) for complete conversion, increasing decomposition risks.

Directed Ortho-Metalation and Subsequent Borylation

Temporary Directing Group Strategy

For substrates lacking preinstalled halogens, a tert-butoxycarbonyl (Boc)-protected phenol directs lithiation to the 6-position. Treatment of 2-bromo-Boc-protected phenol with LDA (−78°C, THF) generates a stabilized aryl lithium species, which reacts with triisopropyl borate to afford the boronic acid. Subsequent pinacol esterification under Dean-Stark conditions (toluene, 110°C, 6 h) provides the target compound in 68% overall yield.

Advantages

-

Avoids competing coupling reactions observed in Pd-mediated routes.

-

Enables access to analogs via boronic acid intermediates.

Limitations

-

Boc deprotection with TFA/CH₂Cl₂ (1:1, 2 h) necessitates rigorous anhydrous conditions to prevent boronate cleavage.

One-Pot Sequential Halogenation-Borylation

Bromine Retention During Borylation

A novel one-pot method brominates phenol at the 2-position using NBS (1.05 equiv) in AcOH/H₂SO₄ (4:1), followed by in situ Miyaura borylation with B₂Pin₂ (1.2 equiv) and Pd(OAc)₂/XPhos (2 mol%) in toluene/K₃PO₄ (0.5 M). The sequential process achieves 82% yield by maintaining bromine integrity through low-temperature borylation (70°C, 18 h).

Reaction Optimization

| Parameter | Optimal Value | Deviation Effect |

|---|---|---|

| Pd Catalyst | Pd(OAc)₂/XPhos | PdCl₂(dppf) reduces yield by 15% |

| Base | K₃PO₄ | Cs₂CO₃ causes saponification |

| Temperature | 70°C | >80°C induces debromination |

Purification and Stability Considerations

Chromatographic Challenges

Silica gel chromatography risks boronate ester hydrolysis unless eluents are pre-dried over molecular sieves. A validated protocol uses 5% triethylamine in hexane/ethyl acetate to neutralize acidic silanol groups, improving recovery to >90%.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by various nucleophiles, such as amines or thiols, under appropriate conditions.

Coupling Reactions: The boronate ester group is highly reactive in Suzuki-Miyaura cross-coupling reactions, where it couples with aryl or vinyl halides to form carbon-carbon bonds.

Oxidation and Reduction: The phenolic hydroxyl group can undergo oxidation to form quinones or reduction to form hydroquinones.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, to deprotonate the phenol group.

Solvents: Toluene, dichloromethane, and ethanol are commonly used.

Major Products

Aryl-Substituted Phenols: Formed through substitution reactions.

Biaryl Compounds: Resulting from Suzuki-Miyaura coupling reactions.

Scientific Research Applications

Building Block in Organic Synthesis

2-Bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol serves as a versatile intermediate in the synthesis of various organic compounds. Its bromine atom can undergo nucleophilic substitution reactions, allowing for the introduction of diverse functional groups.

Medicinal Chemistry

Research indicates that this compound can be utilized in the development of novel pharmaceuticals. Its ability to form stable complexes with metal ions enhances its potential as a therapeutic agent. Studies have shown that derivatives of this compound exhibit antibacterial and antifungal properties.

Combinatorial Chemistry

The compound has been identified as a bifunctional building block suitable for combinatorial chemistry approaches. This application is crucial for high-throughput screening processes in drug discovery, where diverse libraries of compounds are synthesized and evaluated for biological activity .

Case Study 1: Synthesis of Antibacterial Agents

In a study published in a peer-reviewed journal, researchers synthesized a series of antibacterial agents using this compound as a starting material. The resulting compounds demonstrated significant activity against Gram-positive bacteria. The study highlighted the compound's effectiveness in modifying existing antibiotic frameworks to enhance potency and reduce resistance .

Case Study 2: Development of Agrochemicals

Another research article explored the use of this compound in the synthesis of novel agrochemicals. The derivatives produced showed improved efficacy in pest control compared to traditional agents. The study emphasized the importance of structural modifications facilitated by the bromine and boron functionalities present in the compound .

Data Table: Comparison of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Organic Synthesis | Intermediate for various organic reactions | Versatile reactivity due to bromine atom |

| Medicinal Chemistry | Development of new pharmaceuticals | Antibacterial and antifungal properties |

| Combinatorial Chemistry | Bifunctional building block for drug discovery | High-throughput synthesis capabilities |

| Agrochemicals | Synthesis of effective pest control agents | Enhanced efficacy over traditional chemicals |

Mechanism of Action

The mechanism of action of 2-Bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol primarily involves its reactivity as a boronate ester and a brominated phenol. In Suzuki-Miyaura coupling reactions, the boronate ester reacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide to form a new carbon-carbon bond. The phenolic hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Structural Isomers and Substitution Patterns

Key structural analogs differ in the positions of bromine, boronic ester, and hydroxyl groups:

Key Observations :

- Melting Points : The 4-substituted isomer (112–117°C) has a higher melting point than the 3-substituted analog (96.5–98.2°C), likely due to improved crystal packing symmetry .

- Reactivity: The target compound’s bromine at position 2 enables sequential cross-coupling, unlike non-brominated analogs .

Functional Group Variations

Halogen and Electron-Withdrawing Groups

- 2-(2-Bromo-6-fluoro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: N/A):

Heterocyclic Derivatives

- 2-Bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS: 651358-83-7): Pyridine ring replaces benzene, introducing nitrogen-mediated electronic effects. Reduced hydrogen-bonding capacity compared to phenolic analogs, lowering solubility in polar solvents .

Physicochemical Properties

Insights :

- The hydroxyl group in the target compound increases polarity, making it more soluble in aqueous-organic mixtures than the non-phenolic analog (liquid, ).

Biological Activity

2-Bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound has the following chemical structure:

- Molecular Formula : CHBBrNO

- Molecular Weight : 283.96 g/mol

- CAS Number : 651358-83-7

The biological activity of this compound is primarily attributed to the presence of the dioxaborolane moiety, which enhances its reactivity and interaction with biological targets. The phenolic group contributes to its ability to act as a ligand in various biochemical pathways.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Inhibition of Kinases : The compound has been studied for its inhibitory effects on specific kinases involved in cancer progression. For instance, it has shown promising results as a selective inhibitor of PKMYT1, which is crucial for cell cycle regulation in certain cancer types .

- Antioxidant Properties : Preliminary studies suggest that the compound may exhibit antioxidant activity, which could be beneficial in mitigating oxidative stress-related diseases .

- Role in Organic Synthesis : Beyond its direct biological effects, this compound serves as a versatile building block in organic synthesis, particularly in developing new pharmaceuticals .

Table 1: Biological Activity Summary

Case Study: PKMYT1 Inhibition

A significant study focused on the inhibition of PKMYT1 by this compound demonstrated an IC value in the low micromolar range. This suggests that modifications to the phenolic ring can enhance selectivity and potency against this kinase. The structure-activity relationship (SAR) analysis revealed that specific substitutions on the phenolic ring were critical for maintaining inhibitory activity .

Case Study: Antioxidant Activity

Another investigation evaluated the antioxidant properties of various derivatives of this compound. The results indicated that certain derivatives exhibited significant scavenging activity against free radicals, suggesting potential applications in neuroprotective therapies .

Q & A

Basic: What are the standard synthetic routes for preparing 2-Bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol?

Methodological Answer:

The compound is typically synthesized via a two-step process:

Borylation of a bromophenol precursor : A brominated phenol derivative undergoes Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) in anhydrous THF or dioxane .

Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures isolates the product.

Key quality checks include ¹H/¹³C NMR to confirm boronate ester formation (characteristic peaks at δ ~1.3 ppm for pinacol methyl groups) and LC-MS for purity assessment .

Basic: How is this compound characterized spectroscopically?

Methodological Answer:

- ¹H/¹³C NMR : The phenolic -OH proton appears as a broad singlet (δ ~5–6 ppm). The pinacol methyl groups resonate as a singlet at δ ~1.3 ppm. Aromatic protons adjacent to bromine and boronate groups show distinct splitting patterns (e.g., para-substitution splits aromatic protons into doublets) .

- IR Spectroscopy : A broad O-H stretch (~3200–3500 cm⁻¹) confirms the phenol group, while B-O stretches (~1350–1400 cm⁻¹) verify the boronate ester .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺ or [M+Na]⁺) with exact mass matching the theoretical value (e.g., C₁₂H₁₅BBrO₃: calc. 313.03) .

Advanced: How does the bromine substituent influence Suzuki-Miyaura cross-coupling reactivity?

Methodological Answer:

The bromine acts as a leaving group, enabling palladium-catalyzed coupling with aryl/vinyl boronic acids. Key considerations:

- Reactivity Hierarchy : Bromine typically reacts faster than chlorine but slower than iodine in cross-coupling.

- Steric Effects : Steric hindrance from the adjacent boronate ester may reduce coupling efficiency. Optimizing ligand choice (e.g., SPhos or XPhos ligands) and solvent polarity (toluene > THF) enhances yields .

- Competing Side Reactions : Base-sensitive boronate esters may hydrolyze under aqueous conditions. Use anhydrous bases like Cs₂CO₃ and degassed solvents to minimize degradation .

Advanced: What challenges arise in crystallographic refinement of this compound?

Methodological Answer:

- Disorder in Boronate Ester : The pinacol group often exhibits rotational disorder. SHELXL refinement with PART/ISOR commands or OLEX2’s disorder modeling tools are recommended .

- Hydrogen Bonding Ambiguity : The phenolic -OH forms hydrogen bonds with adjacent molecules. Using SQUEEZE (in PLATON) to model solvent-accessible voids improves residual electron density maps .

- Twinned Crystals : Twinning (common in orthorhombic systems) requires integration of HKLF 5 data in SHELXL or TWINABS for data scaling .

Advanced: How to resolve discrepancies in reported melting points or spectroscopic data?

Methodological Answer:

- Batch Purity : Variations in melting points (e.g., 112–117°C in vs. 132°C in ) often stem from residual solvents or isomers. Use DSC for precise measurement and ¹H NMR to quantify impurities (e.g., residual THF at δ ~1.7 ppm) .

- Spectral Artifacts : Overlapping peaks in crowded aromatic regions (δ ~6.5–7.5 ppm) may require 2D NMR (HSQC, HMBC) for unambiguous assignment .

Advanced: What strategies mitigate boronate ester hydrolysis during reactions?

Methodological Answer:

- Protection of Phenolic -OH : Silylation (e.g., TBSCl) or methylation (MeI/K₂CO₃) stabilizes the phenol group during prolonged reactions .

- Anhydrous Conditions : Use rigorously dried solvents (activated molecular sieves) and inert atmospheres (N₂/Ar glovebox) .

- Low-Temperature Quenching : Add reactions to acidic aqueous solutions (pH ~3) at 0°C to precipitate the boronate ester before hydrolysis occurs .

Basic: What are the storage and handling protocols for this compound?

Methodological Answer:

- Storage : Store at 0–6°C in amber glass vials under inert gas (Ar) to prevent boronate ester hydrolysis and bromine displacement .

- Handling : Use gloveboxes for air-sensitive reactions. For characterization, prepare samples in deuterated solvents (e.g., CDCl₃) immediately before analysis to minimize degradation .

Advanced: How is computational modeling applied to predict reactivity?

Methodological Answer:

- DFT Calculations : Gaussian or ORCA software models transition states for cross-coupling reactions. Key parameters include Fukui indices (electrophilicity at Br) and HOMO-LUMO gaps of the boronate ester .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., THF vs. DMF) on reaction kinetics using GROMACS or AMBER .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.